4-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione
CAS No.:
Cat. No.: VC13422129
Molecular Formula: C8H11BrN2O2S
Molecular Weight: 279.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11BrN2O2S |
|---|---|
| Molecular Weight | 279.16 g/mol |
| IUPAC Name | 4-(4-bromopyrazol-1-yl)thiane 1,1-dioxide |
| Standard InChI | InChI=1S/C8H11BrN2O2S/c9-7-5-10-11(6-7)8-1-3-14(12,13)4-2-8/h5-6,8H,1-4H2 |
| Standard InChI Key | VWXKUVNQVOUBBA-UHFFFAOYSA-N |
| SMILES | C1CS(=O)(=O)CCC1N2C=C(C=N2)Br |
| Canonical SMILES | C1CS(=O)(=O)CCC1N2C=C(C=N2)Br |
Introduction
Structural Elucidation and Molecular Configuration
Core Architecture
The compound consists of a six-membered thiane ring (1λ⁶-thiane-1,1-dioxide) substituted at the 4-position with a 4-bromo-1H-pyrazol-1-yl group. The thiane ring adopts a chair conformation, with the sulfone group (-SO₂-) introducing significant polarity. The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, is brominated at the 4-position, enhancing electrophilic reactivity .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₁BrN₂O₂S | |
| SMILES | C1CS(=O)(=O)CCC1N2C=C(C=N2)Br | |
| InChI Key | VWXKUVNQVOUBBA-UHFFFAOYSA-N | |
| Predicted CCS (Ų) [M+H]+ | 145.7 |
Spectroscopic Signatures
While experimental NMR or IR data are unavailable, computational models predict characteristic signals:
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¹H NMR: Pyrazole protons (δ 7.8–8.2 ppm), thiane methylenes (δ 2.5–3.5 ppm).
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¹³C NMR: Sulfone carbons (δ 110–115 ppm), pyrazole C-Br (δ 95–100 ppm) .
Synthetic Pathways and Challenges
Hypothetical Routes
Although no direct synthesis is documented, analogous compounds suggest two feasible approaches:
Route 1: Nucleophilic Substitution
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Thiane Sulfonation: Oxidation of 4-aminothiane with H₂O₂/H₂SO₄ to form 1,1-dioxo-thiane.
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Pyrazole Coupling: Buchwald-Hartwig amination between 4-bromo-1H-pyrazole and sulfonated thiane .
Route 2: Cycloaddition Strategy
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[3+2] Cycloaddition of brominated pyrazole nitrile oxides with thiane dienes, followed by sulfonation .
Industrial Scalability
Continuous flow reactors could optimize exothermic sulfonation steps, while palladium catalysts (e.g., Pd(OAc)₂/Xantphos) may enhance coupling efficiency .
Physicochemical Properties
Collision Cross-Section (CCS) Profiling
Ion mobility spectrometry predicts CCS values for various adducts:
Table 2: Predicted CCS Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 278.98 | 145.7 |
| [M+Na]+ | 300.96 | 147.5 |
| [M+NH₄]+ | 296.01 | 151.2 |
Solubility and Stability
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Solubility: Moderate in polar aprotic solvents (DMSO, DMF) due to sulfone group; low in water (logP ≈ 1.8 estimated) .
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Thermal Stability: Decomposition above 250°C, inferred from analogous sulfones .
Chemical Reactivity and Functionalization
Electrophilic Sites
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Pyrazole C-Br Bond: Susceptible to Suzuki-Miyaura cross-coupling (e.g., with aryl boronic acids) .
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Sulfone Group: Participates in nucleophilic substitutions (e.g., with amines).
Redox Behavior
The sulfone moiety is redox-inert, but the pyrazole ring may undergo reduction at the C-Br bond under radical conditions (e.g., Zn/NH₄Cl) .
| Compound | Target | IC₅₀ |
|---|---|---|
| 6-Bromo-2-methyl-4-piperazinylquinoline | CCR5 Receptor | 692 nM |
| EVT-13692152 (Thiane derivative) | Anti-inflammatory | N/A |
Materials Science
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Ligand Design: Sulfone groups enhance metal coordination capacity for catalytic complexes .
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Polymer Additives: Brominated heterocycles act as flame retardants in sulfone-based polymers .
Comparison with Structural Analogues
Thiolane vs. Thiane Derivatives
3-(4-Bromo-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione (CID 61057040) differs by a five-membered thiolane ring:
| Property | Thiane Derivative | Thiolane Derivative |
|---|---|---|
| Ring Size | 6-membered | 5-membered |
| CCS [M+H]+ (Ų) | 145.7 | 147.4 |
| Synthetic Complexity | Moderate | High |
The thiolane analog exhibits higher steric strain, influencing reactivity in cycloadditions .
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